molecular formula C7H9NO2 B13714096 N-((5-Methylfuran-2-yl)methyl)formamide

N-((5-Methylfuran-2-yl)methyl)formamide

Katalognummer: B13714096
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: DMDDRMNNTJFURJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-Methylfuran-2-yl)methyl)formamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methylfuran-2-yl)methyl)formamide typically involves the reaction of 5-methylfurfural with formamide. One common method is the reductive amination of 5-methylfurfural using formamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of microwave-assisted synthesis has also been explored, providing a rapid and efficient method for producing furan derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-Methylfuran-2-yl)methyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: 5-Methylfuran-2-carboxylic acid, 5-Methylfurfural.

    Reduction: 5-Methylfuran-2-ylmethylamine.

    Substitution: Various halogenated and nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

N-((5-Methylfuran-2-yl)methyl)formamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-((5-Methylfuran-2-yl)methyl)formamide involves its interaction with various molecular targets. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with enzymes and receptors in biological systems. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((5-Methylfuran-2-yl)methyl)formamide is unique due to its specific combination of the furan ring and formamide group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its value in scientific research and industrial applications.

Eigenschaften

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

N-[(5-methylfuran-2-yl)methyl]formamide

InChI

InChI=1S/C7H9NO2/c1-6-2-3-7(10-6)4-8-5-9/h2-3,5H,4H2,1H3,(H,8,9)

InChI-Schlüssel

DMDDRMNNTJFURJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CNC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.